
Application Notes and Protocols:
EP300/CREBBP-IN-2 in Combination Cancer

Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ep300/CREBBP-IN-2

Cat. No.: B15140443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The histone acetyltransferases (HATs) EP300 and CREBBP are critical transcriptional co-

activators implicated in a variety of cancers. Their inhibition represents a promising therapeutic

strategy. EP300/CREBBP-IN-2 is a potent and selective inhibitor of the HAT activity of these

paralogs. Emerging preclinical evidence suggests that the efficacy of EP300/CREBBP

inhibitors can be significantly enhanced when used in combination with other anti-cancer

agents. This document provides a detailed overview of promising combination strategies,

summarizing key quantitative data and providing detailed experimental protocols for their

evaluation.

I. Combination Strategies and Supporting Data
Combination with Endocrine Therapy in ER+ Breast
Cancer
Rationale: Estrogen receptor (ER) signaling is a key driver of ER+ breast cancer.

EP300/CREBBP are crucial co-activators for ER-mediated transcription. Combining an

EP300/CREBBP inhibitor with an ER antagonist, such as fulvestrant, can lead to a more potent

suppression of ER signaling and cell proliferation[1][2][3][4].
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Quantitative Data:

The combination of the EP300/CREBBP inhibitor CPI-1612 with fulvestrant has been evaluated

in ER+ breast cancer cell lines.

Cell Line CPI-1612 GI₅₀ (nM)[1][2][3]
Combination Effect with
Fulvestrant

MCF7 <100
Enhanced efficacy in vitro and

in vivo[1][2]

T47D <100
Transcriptional repression of

ER target genes[1]

ZR-75-1 <100
Transcriptional repression of

ER target genes[1]

Combination with Androgen Receptor (AR) Antagonists
in Prostate Cancer
Rationale: Similar to ER in breast cancer, the androgen receptor (AR) is a key driver in prostate

cancer. EP300/CREBBP are co-activators for AR. Inhibition of EP300/CREBBP can

downregulate AR-dependent gene expression, suggesting a synergistic effect with AR

antagonists[5][6]. Enzalutamide-resistant prostate cancer cells show increased sensitivity to

EP300/CREBBP inhibition[7][8].

Quantitative Data:
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Cell Line Inhibitor IC₅₀ (μM)[8]
Combination
Rationale

DuCaP

(Enzalutamide-

resistant)

C646 ~5
Overcomes resistance

to AR antagonists.

LNCaP

(Enzalutamide-

resistant)

C646 ~7
Overcomes resistance

to AR antagonists.

DuCaP

(Enzalutamide-

resistant)

I-CBP112 ~0.5
Overcomes resistance

to AR antagonists.

LNCaP

(Enzalutamide-

resistant)

I-CBP112 ~0.3
Overcomes resistance

to AR antagonists.

Combination with Immunomodulatory Drugs (IMiDs) in
Multiple Myeloma
Rationale: The IRF4/MYC oncogenic axis is critical for multiple myeloma (MM) cell survival.

EP300/CREBBP inhibition can suppress this pathway. Immunomodulatory drugs (IMiDs) like

pomalidomide also target this axis, suggesting a synergistic effect when combined with

EP300/CREBBP inhibitors[9][10][11][12].

Preclinical Findings:

The combination of an EP300 inhibitor with pomalidomide leads to greater downregulation of

MYC and IRF4 and synergistic killing of myeloma cells both in vitro and in vivo[11]. This

combination has been shown to be well-tolerated in a human MM xenograft model, leading to

inhibited tumor growth and prolonged survival[13].

Combination with HDAC Inhibitors in Lymphoma
Rationale: Histone deacetylase (HDAC) inhibitors and HAT activators represent opposing

epigenetic modulations. The combination of the HAT activator YF2 and the HDAC inhibitor
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romidepsin has shown robust synergy in lymphoma models, suggesting a potential synthetic

lethal interaction.

Preclinical Findings:

Robust synergy was observed with the combination of YF2 and romidepsin in 100% of EP300-

mutated B-cell lymphoma lines and a significant percentage of wild-type B-cell and T-cell

lymphoma lines. This combination led to significant tumor growth delay in vivo compared to

single agents.

Combination with Radiotherapy in Head and Neck
Squamous Cell Carcinoma (HNSCC)
Rationale: Inhibition of the HAT activity of EP300/CREBBP has been shown to radiosensitize

cancer cells, particularly those with gain-of-function mutations in CREBBP or EP300. This is

mediated by the repression of homologous recombination-dependent DNA repair[14][15].

Preclinical Findings:

The HAT inhibitor A-485 demonstrated radiosensitization in CREBBP and EP300 mutant

HNSCC cell lines, as evidenced by decreased clonogenic survival following irradiation[16]. This

combination also led to increased apoptosis[16].

Combination with Immune Checkpoint Blockade
Rationale: EP300/CREBBP inhibition can modulate the tumor microenvironment and enhance

anti-tumor immunity. It has been shown to decrease the expression of the immune checkpoint

ligand PD-L1 on tumor cells and reduce the secretion of exosomal PD-L1, which is a

mechanism of resistance to PD-L1 blockade[17][18].

Preclinical Findings:

The EP300/CBP bromodomain inhibitor CCS1477 (inobrodib) reduces PD-L1 expression on

prostate cancer cells and enhances the efficacy of anti-PD-L1 therapy in preclinical models[17]

[18]. Combination therapy with CCS1477 and an anti-PD-1 antibody showed improved tumor

control[19].
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II. Experimental Protocols
Cell Viability Assay (e.g., MTS Assay)
This protocol is adapted for assessing the effect of EP300/CREBBP-IN-2 in combination with

another drug on cancer cell proliferation.

Materials:

Cancer cell line of interest

Complete growth medium

96-well clear-bottom black plates

EP300/CREBBP-IN-2 (or other EP300/CREBBP inhibitor)

Combination drug (e.g., Fulvestrant, Enzalutamide)

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Plate reader capable of measuring absorbance at 490 nm

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in

100 µL of complete growth medium.

Incubate overnight at 37°C in a 5% CO₂ incubator.

Drug Treatment:

Prepare serial dilutions of EP300/CREBBP-IN-2 and the combination drug in complete

growth medium at 2X the final concentration.
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For combination treatments, prepare a matrix of concentrations. For example, for a 7x7

matrix, use 6 concentrations of each drug plus a vehicle control.

Remove the medium from the wells and add 100 µL of the drug-containing medium.

Include wells with vehicle (e.g., DMSO) as a negative control and a cytotoxic agent as a

positive control.

Incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.

MTS Assay:

Add 20 µL of MTS reagent to each well.

Incubate for 1-4 hours at 37°C, protected from light.

Measure the absorbance at 490 nm using a plate reader.

Data Analysis:

Subtract the background absorbance (medium only).

Normalize the data to the vehicle-treated control wells (set as 100% viability).

Calculate the GI₅₀ (concentration for 50% growth inhibition) for each drug alone and in

combination using a non-linear regression curve fit (e.g., log(inhibitor) vs. response --

variable slope in GraphPad Prism).

Determine the synergy of the drug combination by calculating the Combination Index (CI)

using the Chou-Talalay method (CompuSyn software is recommended). A CI < 1 indicates

synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol measures the induction of apoptosis by EP300/CREBBP-IN-2 in combination with

another drug via flow cytometry.

Materials:
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Cancer cell line of interest

6-well plates

EP300/CREBBP-IN-2 and combination drug

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of

harvest.

Incubate overnight.

Treat cells with EP300/CREBBP-IN-2, the combination drug, or the combination at

predetermined concentrations for 24-48 hours. Include a vehicle-treated control.

Cell Harvesting:

Collect the culture medium (containing floating cells).

Wash the adherent cells with PBS and detach them using trypsin.

Combine the detached cells with the cells from the culture medium.

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Wash the cells twice with cold PBS.

Staining:

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b15140443?utm_src=pdf-body
https://www.benchchem.com/product/b15140443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry:

Analyze the samples on a flow cytometer within 1 hour of staining.

Use unstained and single-stained controls to set up compensation and gates.

Collect data for at least 10,000 events per sample.

Data Analysis:

Quantify the percentage of cells in each quadrant:

Lower-left (Annexin V-/PI-): Live cells

Lower-right (Annexin V+/PI-): Early apoptotic cells

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

Upper-left (Annexin V-/PI+): Necrotic cells

Compare the percentage of apoptotic cells (early + late) between the different treatment

groups.

III. Visualizations
Signaling Pathway Diagrams

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Cytoplasm

Nucleus

Androgen Androgen Receptor (AR)

AR-HSP Complex

AR Dimer

HSP

dissociation

Androgen Response
Element (ARE)

translocation

EP300/CREBBP

recruitment

Target Gene Expression
(e.g., PSA, TMPRSS2)

HAT Activity Histone Acetylation
(H3K27ac)

activation
Cell Proliferation

& Survival

EP300/CREBBP-IN-2

AR Antagonist

Click to download full resolution via product page

Caption: EP300/CREBBP in Androgen Receptor Signaling.
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Caption: EP300/CREBBP in MYC/IRF4 Signaling in Multiple Myeloma.
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Caption: Workflow for Combination Cell Viability Assay.
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Caption: Workflow for Combination Apoptosis Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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